Physalaemin -

Physalaemin

Catalog Number: EVT-10905418
CAS Number:
Molecular Formula: C58H84N14O16S
Molecular Weight: 1265.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An oligopeptide isolated from the skin of Physalaemus fuscumaculatus, a South American frog. It is a typical kinin, resembling SUBSTANCE P in structure and action and has been proposed as a sialagogue, antihypertensive, and vasodilator.
Synthesis Analysis

Methods of Synthesis: The synthesis of physalaemin can be achieved through several methods, including extraction from biological sources and synthetic peptide techniques. The extraction typically involves using organic solvents such as methanol or ethanol to isolate the peptide from amphibian skin. For instance, methanol has been shown to effectively extract physalaemin, yielding significant amounts from dried skin samples .

Technical Details: In laboratory settings, solid-phase peptide synthesis is often employed to create physalaemin analogs. This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support, allowing for precise control over the sequence and modifications of the peptide .

Molecular Structure Analysis

Structure: Physalaemin consists of a sequence of amino acids that includes a characteristic C-terminal phenylalanine residue. The exact sequence and structure can vary slightly among different species but generally maintain a conserved core that is crucial for its biological activity.

Data: The molecular weight of physalaemin is approximately 1,000 Da, with a specific amino acid composition that contributes to its function as a signaling molecule in various biological systems. Mass spectrometry has been used to confirm its structure and purity during synthesis and extraction processes .

Chemical Reactions Analysis

Reactions: Physalaemin engages in various biochemical interactions, primarily acting on specific receptors in target tissues. It is known to stimulate smooth muscle contraction by binding to neurokinin receptors (particularly NK-1), leading to downstream signaling cascades that involve phospholipase C activation and increased intracellular calcium levels .

Technical Details: The activity of physalaemin can be modulated by factors such as pH and temperature, which influence its stability and interaction with receptors. Research has demonstrated that alterations in the peptide's environment can significantly impact its biological efficacy .

Mechanism of Action

Process: Physalaemin exerts its effects primarily through receptor-mediated mechanisms. Upon binding to neurokinin receptors on target cells, it triggers a series of intracellular events that result in physiological responses such as vasodilation and increased gastrointestinal motility.

Data: Studies indicate that the action of physalaemin is closely related to its structural integrity; modifications to its amino acid sequence can lead to changes in receptor affinity and biological activity. This emphasizes the importance of precise structural features for optimal function .

Physical and Chemical Properties Analysis

Physical Properties: Physalaemin is typically found as a white powder when isolated. It is soluble in water and organic solvents like methanol and ethanol, which are commonly used for extraction.

Chemical Properties: The peptide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its stability profile is crucial for applications in pharmacology and biochemistry .

Applications

Physalaemin has several scientific applications due to its biological activity:

  • Pharmacological Research: It serves as a model compound for studying tachykinin receptors and their role in various physiological processes.
  • Neurobiology Studies: Researchers utilize physalaemin to investigate neuropeptide signaling pathways and their implications in diseases such as hypertension and gastrointestinal disorders.
  • Synthetic Biology: Modified versions of physalaemin are explored for potential therapeutic uses in managing pain and inflammation through targeted receptor interactions .
Molecular Interactions of Physalaemin with Neurokinin Receptors

Structural Determinants of NK1 Receptor Binding Specificity

Physalaemin (Pyroglutamyl-Alanyl-Aspartyl-Prolyl-Asparaginyl-Alanyl-Phenylalanyl-Tyrosyl-Glycyl-Leucyl-Methioninamide) exhibits high-affinity binding to the human neurokinin-1 (NK1) receptor, a class A G protein-coupled receptor (GPCR). This specificity arises from precise molecular complementarity between its conserved C-terminal motif (Phenylalanine-X-Glycine-Leucine-Methioninamide, where X is Tyrosine) and the receptor’s orthosteric pocket. Key structural features include:

  • Transmembrane Domain Interactions: The C-terminal methioninamide of physalaemin forms hydrogen bonds with Histidine 197 (transmembrane domain 5, TM5) and hydrophobic contacts with Phenylalanine 268 (TM6) of NK1 receptors [1] [10].
  • Extracellular Loop Contributions: Glutamate 165 in extracellular loop 2 (ECL2) stabilizes the peptide’s Tyrosine residue through electrostatic interactions, while Arginine 262 (ECL3) anchors the C-terminal carboxyl group [1].
  • N-Terminal Influence: Physalaemin’s N-terminal pyroglutamate moiety enhances receptor selectivity by preventing aminopeptidase degradation and engaging Asn 85 (TM2) via hydrophobic stacking [3] [5].

Table 1: Key Residues in Human NK1 Receptor for Physalaemin Binding

Receptor DomainAmino Acid ResidueInteraction with PhysalaeminFunctional Consequence
TM2Asparagine 85Stabilizes pyroglutamateBinding affinity ↓ 100-fold if mutated [10]
TM5Histidine 197Hydrogen bonds with methioninamideAgonist potency ↓ 90% [1]
ECL2Glutamate 165Electrostatic stabilization of tyrosineSelectivity for NK1 over NK2 [1]
TM6Phenylalanine 268Hydrophobic pocket for leucineMutation abolishes signaling [1]

Critically, physalaemin’s Proline at position 4 (analogous to Substance P position 4) imposes a β-turn conformation that optimally positions the C-terminal pharmacophore, a feature absent in non-NK1-selective tachykinins [4] [5].

Conformational Dynamics: Helical vs. Linear Conformations in Receptor Activation

Physalaemin transitions from a disordered aqueous structure to an ordered membrane-bound conformation, a prerequisite for NK1 receptor activation. Nuclear magnetic resonance (NMR) studies in membrane-mimetic environments reveal:

  • Micelle-Induced Helicity: In dodecylphosphocholine (DPC) micelles, physalaemin adopts a continuous α-helix spanning residues 4–11 (Pro-Asparagine-Ala-Phe-Tyr-Gly-Leu-Met). This amphipathic helix positions hydrophobic residues toward the lipid bilayer and polar faces toward solvent-accessible regions [5].
  • 310-Helix Stabilization: Temperature-dependent NMR analyses demonstrate a dynamic equilibrium between α-helical (residues 4–8) and 310-helical (residues 9–11) conformations. The 310-helix at the C-terminus precisely orients the Gly-Leu-Met pharmacophore for receptor insertion [5].
  • Calcium-Dependent Folding: Divalent cations (Ca²⁺) promote helical stability by neutralizing negatively charged aspartate residues in the N-terminal domain, reducing conformational entropy by 40% [5].

Figure: Conformational Transition of Physalaemin

Aqueous Environment:  Disordered Coil → Membrane Proximity → Micelle-Bound Helix  

This structural shift enables deep penetration of the C-terminus into the receptor’s transmembrane bundle while the N-terminal "address domain" engages extracellular loops. Molecular dynamics simulations confirm that helical physalaemin forms 23% more hydrogen bonds with NK1 receptors than linear analogs, explaining its nanomolar bioactivity [5] [10].

Comparative Binding Affinity Analysis with Mammalian Tachykinins

Physalaemin exhibits distinct selectivity profiles compared to mammalian tachykinins due to divergent N-terminal sequences:

  • NK1 Receptor Selectivity: Physalaemin binds human NK1 receptors with 2 nM affinity, paralleling Substance P (1 nM) but exceeding Neurokinin A (150 nM). Its Proline⁴ (versus Substance P’s Glutamine⁵) enhances selectivity by inducing a β-turn that sterically blocks NK2/NK3 binding pockets [4] [5].
  • Address Domain Contributions: Truncation studies reveal that physalaemin fragments lacking the N-terminal pyroglutamate-Alanine-Aspartate sequence retain NK1 affinity (IC50 = 20 nM), whereas Substance P fragments require intact N-termini for high-affinity binding. This indicates physalaemin’s pharmacophore is less dependent on N-terminal interactions [4].
  • Competition Binding Data:
  • Physalaemin displaces ¹²⁵I-Substance P from NK1 receptors with Ki = 0.8 nM
  • 200-fold weaker displacement from NK2 receptors (Ki = 160 nM)
  • Negligible binding to NK3 receptors (Ki > 500 nM) [3] [5]

The presence of Tyrosine⁸ (vs. Phenylalanine⁸ in Substance P) enhances hydrophobic contact with NK1-specific residues like Phenylalanine 268, explaining its 3-fold higher potency in smooth muscle contraction assays [3] [7].

Cross-Reactivity with Non-Mammalian Tachykinin Receptors

Physalaemin’s evolutionary conservation enables interactions with phylogenetically diverse receptors:

  • Amphibian Systems: In Xenopus laevis intestinal smooth muscle, physalaemin (EC50 = 1 nM) outperforms bufokinin (EC50 = 3 nM) and Xenopus Neurokinin A (EC50 = 1,900 nM), indicating conserved NK1-like receptor specificity [9].
  • Invertebrate Activity: Physalaemin contracts Limulus (horseshoe crab) gut muscle at 10 nM concentrations, demonstrating 80% efficacy relative to native tachykinin-like peptides. This cross-reactivity stems from conserved receptor residues in transmembrane domains 5–7 among bilaterians [5] [7].
  • Binding Site Conservation: Photoaffinity labeling shows physalaemin cross-links to analogous residues in insect NK1 homologs (e.g., Met 174 in Drosophila DTKR), despite 45% sequence divergence from human NK1 receptors [5].

Table 2: Cross-Species Potency of Physalaemin

SpeciesTissueReceptor TypePhysalaemin EC50Native Peptide EC50
Rabbit (Oryctolagus cuniculus)Iris sphincterNK1-like7 nMSubstance P: 10 nM [7]
Xenopus laevisIntestinal muscleNK1-like1 nMBufokinin: 3 nM [9]
Uperoleia marmorataSkin secretion receptorNK1-like0.5 nMUperolein: 0.8 nM [5]

Evolutionary analysis indicates physalaemin’s Proline⁴-Asparagine⁵ sequence is conserved in amphibian tachykinins but replaced by Lysine/Arginine in mammalian peptides, explaining its enhanced stability and cross-species potency [5] [9].

Properties

Product Name

Physalaemin

IUPAC Name

4-[2-[[4-amino-1-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoylamino]butanoic acid

Molecular Formula

C58H84N14O16S

Molecular Weight

1265.4 g/mol

InChI

InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)

InChI Key

SHSUJLMLURFKID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.